BenchChemオンラインストアへようこそ!

1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one

Lipophilicity Drug-likeness Permeability

1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one (CAS 918474-01-8) is a tricyclic heterocycle belonging to the pyrrolo[2,3-c]quinoline class, characterized by a fused pyrrole-quinoline system bearing an N1-acetyl substituent and a ketone at the 4-position (4-oxo) with an N5-H donor. Its molecular formula is C₁₃H₁₀N₂O₂ (MW 226.23 g/mol), with a calculated LogP of 2.62 and a polar surface area (PSA) of 65.98 Ų.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
CAS No. 918474-01-8
Cat. No. B11884652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one
CAS918474-01-8
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C3=CC=CC=C3NC2=O
InChIInChI=1S/C13H10N2O2/c1-7(16)9-6-14-12-11(9)8-4-2-3-5-10(8)15-13(12)17/h2-6,14H,1H3,(H,15,17)
InChIKeyGFIARCPGAYMZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one (CAS 918474-01-8): Structural Identity and Procurement-Relevant Physicochemical Profile


1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one (CAS 918474-01-8) is a tricyclic heterocycle belonging to the pyrrolo[2,3-c]quinoline class, characterized by a fused pyrrole-quinoline system bearing an N1-acetyl substituent and a ketone at the 4-position (4-oxo) with an N5-H donor . Its molecular formula is C₁₃H₁₀N₂O₂ (MW 226.23 g/mol), with a calculated LogP of 2.62 and a polar surface area (PSA) of 65.98 Ų . Commercially available at 97% purity (Catalog No. CM246173), this compound serves as a versatile synthetic intermediate and scaffold for medicinal chemistry derivatization, particularly where the 4-oxo-4,5-dihydro pharmacophore is a recognized structural motif for kinase and autotaxin inhibition programs .

Why Generic Substitution Fails for 1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one: Substituent-Dependent Physicochemical and Pharmacophoric Divergence


Within the pyrrolo[2,3-c]quinoline family, the N1-substituent identity profoundly alters lipophilicity, steric profile, and hydrogen-bonding capacity, rendering in-class compounds non-interchangeable in structure-activity contexts. The 1-acetyl derivative (LogP 2.62, MW 226.23) is physicochemically distinct from the 1-benzoyl analog (LogP 3.65, MW 288.30) and from the fully aromatic, non-oxo 3H-pyrrolo[2,3-c]quinoline core (MW 168.19, no 4-carbonyl) . The presence of the 4-oxo group introduces a hydrogen-bond acceptor and, together with N5-H, creates a donor-acceptor pair that is absent in the aromatized core, directly affecting target engagement potential in autotaxin and kinase inhibitor programs where this pharmacophore is critical [1]. Subtle changes in N1-acyl bulk also modulate synthetic accessibility for downstream derivatization, influencing procurement decisions when the compound is used as a building block.

Quantitative Differentiation Guide: 1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one vs. Closest Analogs


LogP Differentiation: Acetyl (LogP 2.62) vs. Benzoyl (LogP 3.65) N1-Substitution Impacts Lipophilicity-Driven Permeability and Solubility

The 1-acetyl analog exhibits a calculated LogP of 2.62 , which is 1.03 log units lower than the 1-benzoyl analog (LogP 3.65) . This difference corresponds to an approximately 10.7-fold lower octanol-water partition coefficient for the acetyl derivative. Given that both compounds share an identical PSA of 65.98 Ų , the LogP divergence is driven solely by the N1-acyl substituent, positioning the acetyl derivative closer to the optimal Lipinski LogP range (≤5) and potentially offering superior aqueous solubility for in vitro assay compatibility.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Molecular Weight Advantage: 21.5% Lower MW vs. Benzoyl Analog Improves Atom Economy for Downstream Derivatization

The target compound (MW 226.23 g/mol) is 62.07 Da lighter than the 1-benzoyl analog (MW 288.30 g/mol) , representing a 21.5% reduction in molecular weight. This lower MW provides greater atom economy when used as a synthetic intermediate: a larger fraction of the purchased mass contributes directly to the final target molecule. In fragment-based drug discovery, the lower MW also aligns better with the Rule of Three (MW < 300) for fragment libraries.

Molecular weight Atom economy Fragment-based drug design Lead optimization

Scaffold Precedent: The 4-Oxo-4,5-dihydro Pharmacophore Enables Subnanomolar Autotaxin Inhibition (Class-Level Evidence)

Tricyclic 4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-4-ones — the exact scaffold class of the target compound — have been validated as potent autotaxin (ATX) inhibitors. In a 2025 J. Med. Chem. study, pyridine-2-carboxylic derivatives 45 and 46 demonstrated subnanomolar ATX inhibition (IC₅₀ < 1 nM) with favorable hERG safety profiles (hERG > 30 μM) and minimal fibroblast toxicity [1]. Separately, compound 10 from a related series achieved an ATX IC₅₀ of 3.85 nM, surpassing the clinical-stage comparator PAT-409 [2]. The 4-oxo group on the quinolinone ring is a critical hydrogen-bond acceptor in the ATX binding site, and the N1-acetyl substituent of the target compound provides a synthetically tractable handle for further optimization. Note: No direct ATX inhibition data are available specifically for 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one; this evidence is class-level and demonstrates the scaffold's validated pharmacological potential.

Autotaxin inhibition Pulmonary fibrosis Lysophosphatidic acid 4-Oxo pharmacophore

Scaffold Precedent: Pyrrolo[2,3-c]quinoline Core Demonstrates Antiplasmodial and AChE Inhibitory Activity (Class-Level Evidence)

The 3H-pyrrolo[2,3-c]quinoline core — the structural parent of the target compound — has validated biological activity across multiple targets. The unsubstituted core alkaloid 3H-pyrrolo[2,3-c]quinoline shows antiplasmodial activity against P. falciparum K1 with an IC₅₀ of 6.4 μM [1]. Marinoquinoline A, a natural product containing this core, inhibits acetylcholinesterase (AChE) with an IC₅₀ of 4.9 ± 0.9 μM (vs. galantamine IC₅₀ 0.6 ± 0.1 μM) [2] and exhibits antiplasmodial activity with IC₅₀ values of 1.7–15 μM against P. falciparum K1 [3]. The target compound differentiates from marinoquinoline A by possessing the 4-oxo group (absent in marinoquinoline A) and an N1-acetyl substituent, which may confer distinct target selectivity. Note: The target compound itself has not been directly assayed in these systems; this is class-level inferential evidence.

Antiplasmodial Acetylcholinesterase inhibition Marinoquinoline Antimalarial

Commercial Purity Parity: Identical 97% Specification to the 1-Benzoyl Analog Enables Direct Procurement Comparability

Both the 1-acetyl target compound (CM246173) and the 1-benzoyl analog (CM261759) are supplied at 97% purity from the same vendor (Chemenu), enabling direct head-to-head procurement comparison. The matched purity specification eliminates quality as a confounding variable when comparing cost, lead time, or stock availability between the two analogs.

Commercial availability Purity specification Procurement Quality control

Hydrogen-Bond Donor/Acceptor Profile: The N5-H and 4-Oxo Pair Creates a Bidentate Pharmacophore Absent in the Aromatized Core

The target compound possesses one hydrogen-bond donor (N5-H of the quinolin-4-one lactam) and four hydrogen-bond acceptors (4-oxo carbonyl, N1-acetyl carbonyl, pyrrole nitrogen, quinoline nitrogen), as encoded in its SMILES structure O=C1NC2=C(C=CC=C2)C3=C1NC=C3C(C)=O . This donor-acceptor architecture is absent in the fully aromatized 3H-pyrrolo[2,3-c]quinoline (CAS 40369-18-4), which lacks both the 4-oxo group and the N5-H . The bidentate N5-H···O=C(4) motif is directly implicated in the ATX binding mode, where the 4-oxo serves as a key hydrogen-bond acceptor [1]. The N1-acetyl carbonyl provides an additional acceptor site without introducing steric bulk that would occlude the N5-H donor.

Hydrogen bonding Pharmacophore modeling Target engagement Scaffold classification

Best-Fit Research and Industrial Application Scenarios for 1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one


Medicinal Chemistry Derivatization: N1-Acetyl as a Traceless Protecting Group for Multi-Step Synthesis of 4-Oxo-Pyrroloquinolines

The N1-acetyl group serves as a synthetically tractable protecting group for the pyrrole nitrogen, enabling selective functionalization at other positions (C2, C3, C7, C8, C9) of the quinolinone ring. The lower MW (226.23) and LogP (2.62) of the acetyl derivative provide superior atom economy and chromatographic handling compared to the benzoyl analog (MW 288.30, LogP 3.65) during multi-step sequences. The N1-acetyl can be hydrolyzed under mild basic conditions to reveal the free N1-H for subsequent diversification, a key strategic advantage in SAR campaigns. The 4-oxo-4,5-dihydro scaffold is established as a pharmacophore for autotaxin inhibition [1], making this compound an ideal starting material for ATX lead optimization programs.

Autotaxin Inhibitor Lead Optimization: Direct Entry into a Validated 4-Oxo Pharmacophore Series

With class-leading ATX inhibitors based on the 4,5-dihydro-3H-pyrrolo[2,3-c]quinolin-4-one scaffold achieving subnanomolar IC₅₀ values (compounds 45 and 46: IC₅₀ < 1 nM) , the target compound provides a direct synthetic entry point into this pharmacophore class. Its N1-acetyl group can be elaborated into the pyridine-2-carboxylic amide or other substituents found in the most potent analogs, while the pre-installed 4-oxo and N5-H donor-acceptor pair obviates the need for late-stage oxidation. Procurement of this compound enables rapid SAR exploration around the N1 position without requiring de novo construction of the tricyclic core, significantly shortening the synthesis timeline for ATX inhibitor programs targeting pulmonary fibrosis.

Anti-Infective Screening Cascades: Phenotypic Evaluation Against Plasmodium and Mycobacterial Panels

The pyrrolo[2,3-c]quinoline scaffold has demonstrated antiplasmodial activity (core IC₅₀ = 6.4 μM; marinoquinoline A IC₅₀ = 1.7–15 μM against P. falciparum K1) and anti-tubercular activity via allosteric glutamate-5-kinase inhibition (compounds 50 and 54: MIC = 4.1 μM and 4.2 μM against M. tuberculosis H37Rv) . The target compound, possessing the 4-oxo modification absent in marinoquinoline A, represents a structurally differentiated phenotype within this scaffold class. Its procurement is warranted for inclusion in phenotypic screening cascades against Plasmodium and Mycobacterium panels, where the 4-oxo group may confer unique activity or selectivity relative to the aromatized marinoquinoline core. The N1-acetyl substituent also provides a handle for subsequent hit-to-lead optimization if initial screening yields activity.

Kinase Inhibitor Library Design: Pyrrolo[2,3-c]quinoline Scaffold as a Privileged ATP-Mimetic Core

Pyrrolo[2,3-c]quinoline compounds have been patented as CK2 inhibitors with anticancer and antitumor applications , and related pyrrolo-quinoline γ-lactones inhibit ATM (IC₅₀ = 0.6 μM) and mTOR (IC₅₀ = 7.0 μM) kinases . The target compound's tricyclic scaffold mimics the purine core of ATP, and its N1-acetyl substituent provides a vector for projecting into kinase selectivity pockets. With its favorable LogP (2.62) and MW (226.23) [1], this compound is well-suited as a core scaffold for focused kinase inhibitor libraries, particularly when the 4-oxo group can engage the hinge region via hydrogen bonding with the N5-H serving as an additional donor. Its procurement supports diversity-oriented synthesis of kinase-targeted compound collections.

Quote Request

Request a Quote for 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.